2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2-chloro-4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S2/c1-2-3-7-24-18(26)17-15(6-8-27-17)23-19(24)28-11-16(25)22-10-12-4-5-13(21)9-14(12)20/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMUIGQBHPTJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,2-d]pyrimidine core, functionalization with the butyl and oxo groups, and subsequent attachment of the sulfanyl and acetamide moieties. Common reagents used in these reactions include butyl lithium, sulfur, and various chlorinating and fluorinating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge serves as a reactive site for nucleophilic displacement, enabling structural diversification. Conditions and outcomes vary based on the attacking nucleophile:
Hydrolysis of the Acetamide Moiety
The N-(2-chloro-4-fluorobenzyl)acetamide group undergoes controlled hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8 hr | 2-({3-Butyl-4-oxo-thienopyrimidin-2-yl}sulfanyl)acetic acid + 2-chloro-4-fluorobenzylamine | Precursor for prodrug synthesis |
| Basic Hydrolysis | NaOH (2M), EtOH/H₂O (1:1), 50°C, 6 hr | Sodium salt of acetic acid derivative | Improves water solubility |
Electrophilic Aromatic Substitution (EAS)
The electron-rich thienopyrimidine core participates in EAS reactions, though steric hindrance from the butyl group limits regioselectivity:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 3 hr | C5 of thienopyrimidine | Introduces nitro group (↓bioactivity) |
| Halogenation | Cl₂, FeCl₃, DCM, RT | C6 of thienopyrimidine | Enhances electrophilicity |
Reduction of the 4-Oxo Group
The 4-oxo group in the thienopyrimidine ring can be selectively reduced to modulate electronic properties:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hr | 3-Butyl-4-hydroxy-thieno[3,2-d]pyrimidine | Retains sulfanyl linkage |
| LiAlH₄ | THF, reflux, 6 hr | Over-reduction to dihydro derivative | Low yield (32%) |
Cyclocondensation Reactions
The compound serves as a scaffold for synthesizing fused heterocycles:
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10), with cleavage of the sulfanyl-acetamide bond .
-
Thermal Stability : Stable below 150°C; decomposes exothermically above 200°C (DSC data).
-
Light Sensitivity : Undergoes photooxidation of the thienopyrimidine core under UV light (λ = 254 nm) .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. For instance, in vitro studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can effectively reduce cell viability in various cancer cell lines.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have been reported to be effective against a range of bacteria and fungi. Studies have shown that compounds with similar structures demonstrated activity against E. coli, S. aureus, and C. albicans, suggesting that this compound may possess broad-spectrum antimicrobial capabilities.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological properties:
- Sulfanyl Group : Enhances interaction with biological targets.
- Chloro and Fluoro Substituents : Modulate lipophilicity and bioavailability.
Case Study 1: Anticancer Activity
In a recent study by Salama et al., several thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated that modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, where compounds were screened against Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL, highlighting their potential as therapeutic agents against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The presence of the butyl, oxo, and sulfanyl groups can influence the compound’s binding affinity and specificity. The chloro and fluoro groups can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s closest analog, N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4), shares the thieno[3,2-d]pyrimidin-4-one core but differs in substituents (Table 1) .
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | Analog (CAS 1040632-67-4) |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidin-4-one | Thieno[3,2-d]pyrimidin-4-one |
| Position 3 Substituent | 3-Butyl | 3-Methyl |
| Position 7 Substituent | None | 7-Phenyl |
| Acetamide Side Chain | N-(2-Chloro-4-fluorophenyl)methyl | N-(4-Butylphenyl) |
| Molecular Formula | C₂₀H₂₀ClFN₃O₂S₂ | C₂₅H₂₅N₃O₂S₂ |
| Molecular Weight (g/mol) | 467.97 | 463.61 |
| H-Bond Donors/Acceptors | 1/5 | 1/5 |
| Key Functional Groups | Chloro, fluoro, sulfanyl | Phenyl, butyl, sulfanyl |
Key Differences:
The 7-phenyl group in the analog introduces steric bulk absent in the target compound, which could influence binding to hydrophobic pockets in target proteins. The 2-chloro-4-fluorophenylmethyl side chain in the target compound offers electronegative and halogen-bonding properties, contrasting with the 4-butylphenyl group in the analog, which prioritizes hydrophobicity .
Synthetic Pathways: Both compounds likely utilize similar synthetic routes, such as nucleophilic substitution of thiols with chloroacetamides (e.g., reaction of thienopyrimidine thiols with substituted chloroacetanilides in acetone with K₂CO₃) .
NMR Spectral Comparisons
While direct NMR data for the target compound is unavailable, analogous studies on thienopyrimidine derivatives (e.g., rapamycin analogs) reveal that substituents alter chemical shifts in specific regions:
- Region A (positions 39–44) : Sensitive to aromatic substituents (e.g., chloro/fluoro vs. phenyl).
- Region B (positions 29–36): Reflects changes in the thienopyrimidine core environment . For the target compound, the chloro-fluorophenyl group would likely cause downfield shifts in Region A compared to the butylphenyl group in the analog.
Bioactivity Implications
- Target Compound : The chloro-fluoro substitution may enhance binding to targets like kinases or GPCRs, where halogen interactions are critical.
- Analog (CAS 1040632-67-4) : The 7-phenyl group could stabilize π-π interactions in hydrophobic binding pockets, but the absence of halogens may reduce specificity .
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, a butyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of 415.6 g/mol. The IUPAC name is 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chloro-4-fluorophenyl)methylacetamide.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O2S2 |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chloro-4-fluorophenyl)methylacetamide |
| InChI Key | RMNYIOIQFUDBRS-UHFFFAOYSA-N |
Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been tested against various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Studies show that these compounds can induce cytotoxic effects through mechanisms like apoptosis and cell cycle arrest .
In a study evaluating related thienopyrimidines, compounds demonstrated moderate to strong inhibitory effects against COX enzymes (COX-1 and COX-2), which are involved in inflammation and tumor progression . The half-maximal inhibitory concentration (IC50) values were recorded to assess the potency of these compounds.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory mediators such as prostaglandins by blocking COX enzymes . This activity was quantified using IC50 values, which provide insight into the effectiveness of the compound compared to standard anti-inflammatory drugs like diclofenac.
Enzyme Inhibition
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Molecular docking studies suggest that it interacts with active sites on COX enzymes through hydrogen bonding and hydrophobic interactions . This interaction is crucial for its anti-inflammatory effects.
Cytotoxic Mechanisms
The anticancer properties are believed to stem from the compound's ability to induce oxidative stress within cancer cells, leading to apoptosis. The presence of electron-withdrawing groups (like chlorine and fluorine) enhances its reactivity and interaction with biological macromolecules .
Case Studies and Research Findings
- Cytotoxicity Assays : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 10 μM to 30 μM against various cancer cell lines .
- Enzyme Inhibition Studies : Inhibitory assays against COX enzymes revealed IC50 values indicating moderate inhibition compared to established drugs .
- Molecular Docking : Computational studies highlighted favorable binding interactions between the compound and several enzyme targets, suggesting a rational basis for its observed biological activities .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
Methodological Answer:
- Focus on reaction temperature control (e.g., 120°C for 16 hours in polar aprotic solvents like NMP) to stabilize intermediates and minimize side reactions .
- Use column chromatography (silica gel with gradients of CHCl/MeOH) for purification, noting yields typically range from 30–50% due to steric hindrance from the thienopyrimidine core .
- Monitor the incorporation of the sulfanyl group via LC-MS to confirm successful coupling .
Q. How can structural characterization be rigorously validated for this compound?
Methodological Answer:
- Perform single-crystal X-ray diffraction to resolve bond lengths and angles, especially for the thieno[3,2-d]pyrimidin-4-one and acetamide moieties .
- Use 2D NMR (e.g., H-C HSQC) to confirm spatial proximity of the 2-chloro-4-fluorophenylmethyl group to the sulfur atom .
- Validate purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or FRET-based protocols due to the compound’s electron-deficient pyrimidine core .
- Test cytotoxicity in HEK-293 or HepG2 cells at concentrations ≤10 μM, noting potential off-target effects from the butyl side chain .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved potency?
Methodological Answer:
- Use density functional theory (DFT) to calculate the electron density of the sulfanyl group, which influences hydrogen bonding with target proteins .
- Apply molecular dynamics simulations (e.g., GROMACS) to assess conformational stability of the 3-butyl-4-oxo-thienopyrimidine scaffold in aqueous environments .
- Compare binding affinities via docking studies (AutoDock Vina) against structural analogs from PubChem .
Q. How to resolve contradictions in SAR studies involving substituent modifications?
Methodological Answer:
- Systematically vary the chloro-fluorophenyl and butyl groups using a Design of Experiments (DOE) approach to identify synergistic effects on bioactivity .
- Validate hypotheses with free-energy perturbation (FEP) calculations to quantify contributions of hydrophobic vs. electrostatic interactions .
- Cross-reference crystallographic data (e.g., CSD entries) to identify steric clashes in modified analogs .
Q. What strategies address low solubility in pharmacokinetic studies?
Methodological Answer:
- Employ amorphous solid dispersion techniques with polymers like HPMCAS to enhance aqueous solubility .
- Modify the sulfanyl-acetamide linker to introduce ionizable groups (e.g., tertiary amines) without disrupting target binding .
- Validate solubility improvements via powder X-ray diffraction (PXRD) and dynamic light scattering (DLS) .
Q. How to interpret conflicting spectroscopic data in stability studies?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to detect degradation products, focusing on oxidative cleavage of the thienopyrimidine ring .
- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and analyze results with multivariate statistics (e.g., PCA) to isolate degradation pathways .
- Cross-validate findings with F NMR to track fluorine loss, a marker of aryl group instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
